Gliotoxin

Catalog No.
S528948
CAS No.
67-99-2
M.F
C13H14N2O4S2
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gliotoxin

CAS Number

67-99-2

Product Name

Gliotoxin

IUPAC Name

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1

InChI Key

FIVPIPIDMRVLAY-RBJBARPLSA-N

SMILES

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O

Solubility

Soluble in DMSO

Synonyms

Aspergillin, Gliotoxin, Gliotoxins

Canonical SMILES

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O

Isomeric SMILES

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O

Description

The exact mass of the compound Gliotoxin is 326.0395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Researchers are interested in gliotoxin for a number of reasons:

  • Understanding fungal virulence

    As a virulence factor, gliotoxin contributes to the ability of Aspergillus fumigatus to cause disease. Studying how gliotoxin affects host cells helps researchers understand the mechanisms of fungal infections [1].

  • Developing new antifungal therapies

    Because gliotoxin plays a role in fungal virulence, researchers are investigating ways to target the toxin or its biosynthesis pathway. This could lead to the development of new antifungal drugs [2].

  • Studying cell death pathways

    Gliotoxin has been shown to induce apoptosis (programmed cell death) in various cell types. Researchers are using gliotoxin to study the signaling pathways involved in cell death, which could provide insights into various diseases [3].

Here are some sources for further reading:

  • [1] Gliotoxin production and iron adaptation in Aspergillus fumigatus
  • [2] Aspergillus Fumigatus: New Insights for the Healthcare Professional: 2013 Books Google Scholar:
  • [3] Biological Toxins—Advances in Research and Application: 2012 Edition Books Google Scholar:

Gliotoxin is a sulfur-containing mycotoxin classified as an epipolythiodioxopiperazine derivative, primarily produced by various species of fungi, notably Aspergillus fumigatus. Its chemical structure consists of a disulfide bridge that plays a crucial role in its biological activity and toxicity. Gliotoxin is known for its immunosuppressive properties, which are attributed to its ability to interfere with thiol groups in proteins, particularly cysteine residues, leading to significant cellular effects such as apoptosis and oxidative stress .

  • Biological Role

    Gliotoxin's primary mechanism of action is believed to be immunosuppression. It can suppress and induce apoptosis (programmed cell death) in various immune cells, thereby weakening the host's defense against fungal infection. Additionally, it might interfere with T-cell activation, further crippling the immune response.

  • Interaction with Other Compounds

    Gliotoxin's interaction with protein farnesyltransferase disrupts essential cellular processes, potentially contributing to its toxicity [].

  • Toxicity

    Gliotoxin is a toxin and can be harmful if inhaled, ingested, or absorbed through the skin []. Studies have shown it to be cytotoxic to human cells.

  • Flammability and Reactivity

Involving gliotoxin primarily include:

  • Formation of Disulfide Bonds: Gliotoxin can form disulfide bonds with thiol groups in proteins, which is a key feature of its mechanism of action. This interaction can lead to the inhibition of various cellular functions and contribute to its cytotoxicity .
  • Oxidative Reactions: Gliotoxin is involved in redox reactions where it can act as a reducing agent, affecting cellular redox states and contributing to oxidative stress .
  • Enzymatic Modifications: Various enzymes participate in the biosynthesis of gliotoxin, including cytochrome P450 monooxygenases that facilitate hydroxylation and ring-closure reactions .

Gliotoxin exhibits several biological activities:

  • Immunosuppression: It inhibits macrophage function and suppresses the immune response, which can facilitate fungal infections in hosts .
  • Cytotoxicity: Gliotoxin induces apoptosis in host cells by activating the Bcl-2 family member Bak, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome C .
  • DNA Damage: The production of reactive oxygen species (ROS) induced by gliotoxin can result in DNA damage, further contributing to its cytotoxic effects .

Gliotoxin synthesis occurs through a complex biosynthetic pathway involving several enzymes:

  • Non-Ribosomal Peptide Synthetase: Initiates the formation of the diketopiperazine scaffold.
  • Cytochrome P450 Monooxygenase (GliF): Facilitates hydroxylation and ring closure.
  • Glutathione S-Transferase (GliG): Catalyzes sulfurization processes that are vital for forming disulfide bonds.
  • Oxidoreductase (GliT): Mediates the closure of the disulfide bridge, crucial for gliotoxin's toxic properties .

Research on gliotoxin interactions has focused on its effects on various cellular pathways:

  • Protein Interactions: Gliotoxin interacts with thiol-containing proteins, leading to modifications that disrupt normal cellular functions.
  • Cell Signaling Pathways: It influences pathways related to inflammation and apoptosis, making it a subject of interest for understanding disease mechanisms associated with fungal infections .

Several compounds share structural or functional similarities with gliotoxin. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
AflatoxinPolycyclic aromatic compoundCarcinogenic; immunosuppressiveStrongly associated with liver cancer
FumonisinSphinganine analogNeurotoxic; inhibits sphingolipid metabolismLinked to equine leukoencephalomalacia
OchratoxinPhenolic compoundNephrotoxic; carcinogenicFound in various food products
PatulinLactoneAntimicrobial; cytotoxicCommonly produced by molds on fruits

While all these compounds exhibit toxicity and biological activity, gliotoxin's unique disulfide bridge structure distinguishes it from others, particularly in terms of its specific immunosuppressive effects and mechanisms of action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

326.03949928 g/mol

Monoisotopic Mass

326.03949928 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L648PH06K

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Immunosuppressive Agents

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Gliotoxin

Dates

Modify: 2023-08-15

Structural and Mechanistic Insights into C-S Bond Formation in Gliotoxin

Kirstin Scherlach, Wolfgang Kuttenlochner, Daniel H Scharf, Axel A Brakhage, Christian Hertweck, Michael Groll, Eva M Huber
PMID: 33909314   DOI: 10.1002/anie.202104372

Abstract

Glutathione-S-transferases (GSTs) usually detoxify xenobiotics. The human pathogenic fungus Aspergillus fumigatus however uses the exceptional GST GliG to incorporate two sulfur atoms into its virulence factor gliotoxin. Because these sulfurs are essential for biological activity, glutathionylation is a key step of gliotoxin biosynthesis. Yet, the mechanism of carbon-sulfur linkage formation from a bis-hydroxylated precursor is unresolved. Here, we report structures of GliG with glutathione (GSH) and its reaction product cyclo[-l-Phe-l-Ser]-bis-glutathione, which has been purified from a genetically modified A. fumigatus strain. The structures argue for stepwise processing of first the Phe and second the Ser moiety. Enzyme-mediated dehydration of the substrate activates GSH and a helix dipole stabilizes the resulting anion via a water molecule for the nucleophilic attack. Activity assays with mutants validate the interactions of GliG with the ligands and enrich our knowledge about enzymatic C-S bond formation in gliotoxin and epipolythiodioxopiperazine (ETP) natural compounds in general.


Identification of Gliotoxin isolated from marine fungus as a new pyruvate kinase M2 inhibitor

Wei Tang, Zai-Liang Liu, Xiao-Yuan Mai, Xin Qi, De-Hai Li, Qian-Qun Gu, Jing Li
PMID: 32507600   DOI: 10.1016/j.bbrc.2020.05.139

Abstract

Pyruvate kinase M2 (PKM2) functions as an important rate-limiting enzyme of aerobic glycolysis that is involved in tumor initiation and progression. However, there are few studies on effective PKM2 inhibitors. Gliotoxin is a marine-derived fungal secondary metabolite with multiple biological activities, including immunosuppression, cytotoxicity, and et al. In this study, we found that Gliotoxin directly bound to PKM2 and inhibited its glycolytic activity in a dose-dependent manner accompanied by the decreases in glucose consumption and lactate production in the human glioma cell line U87. Moreover, Gliotoxin suppressed tyrosine kinase activity of PKM2, leading to a dramatic reduction in Stat3 phosphorylation in U87 cells. Furthermore, Gliotoxin suppressed cell viability in U87 cells, and cytotoxicity of Gliotoxin on U87 cells was obviously augmented under hypoxia condition compared to normal condition. Finally, Gliotoxin was demonstrated to induce cell apoptosis of U87 cells and synergize with temozolomide. Our findings identify Gliotoxin as a new PKM2 inhibitor with anti-tumor activity, which lays the foundation for the development of Gliotoxin as a promising anti-tumor drug in the future.


In Vitro and In Vivo Antibacterial Activity of Gliotoxin Alone and in Combination with Antibiotics against

Patricia Esteban, Sergio Redrado, Laura Comas, M Pilar Domingo, M Isabel Millán-Lou, Cristina Seral, Sonia Algarate, Concha Lopez, Antonio Rezusta, Julian Pardo, Maykel Arias, Eva M Galvez
PMID: 33498622   DOI: 10.3390/toxins13020085

Abstract

Multidrug-resistant bacteria such as methicillin-resistant
(MRSA) is one of the major causes of hospital-acquired and community infections and pose a challenge to the human health care system. Therefore, it is important to find new drugs that show activity against these bacteria, both in monotherapy and in combination with other antimicrobial drugs. Gliotoxin (GT) is a mycotoxin produced by
and other fungi of the
genus. Some evidence suggests that GT shows antimicrobial activity against
in vitro, albeit its efficacy against multidrug-resistant strains such asMRSA or vancomycin-intermediate
(VISA) strainsis not known. This work aimedto evaluate the antibiotic efficacy of GT as monotherapy or in combination with other therapeutics against MRSA in vitro and in vivo using a
infection model.


In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination

Loganathan Gayathri, Mohammad A Akbarsha, Kandasamy Ruckmani
PMID: 32879392   DOI: 10.1038/s41598-020-71367-2

Abstract

Gliotoxin (GT) and fumagillin (FUM) are mycotoxins most abundantly produced by Aspergillus fumigatus during the early stages of infection to cause invasive aspergillosis (IA). Therefore, we hypothesized that GT and FUM could be the possible source of virulence factors, which we put to test adopting in vitro monoculture and the novel integrated multiple organ co-culture (IdMOC) of A549 and L132 cell. We found that (i) GT is more cytotoxic to lung epithelial cells than FUM, and (ii) GT and FUM act synergistically to inflict pathology to the lung epithelial cell. Reactive oxygen species (ROS) is the master regulator of the cytotoxicity of GT, FUM and GT + FUM. ROS may be produced as a sequel to mitochondrial damage and, thus, mitochondria are both the source of ROS and the target to ROS. GT-, FUM- and GT + FUM-induced DNA damage is mediated either by ROS-dependent mechanism or directly by the fungal toxins. In addition, GT, FUM and GT + FUM may induce protein accumulation. Further, it is speculated that GT and FUM inflict epithelial damage by neutrophil-mediated inflammation. With respect to multiple organ cytotoxicity, GT was found to be cytotoxic at IC
concentration in the following order: renal epithelial cells < type II epithelial cells < hepatocytes < normal lung epithelial cells. Taken together, GT and FUM alone and in combination contribute to exacerbate the damage of lung epithelial cells and, thus, are involved in the progression of IA.


Gliotoxin, a Known Virulence Factor in the Major Human Pathogen Aspergillus fumigatus, Is Also Biosynthesized by Its Nonpathogenic Relative

Sonja L Knowles, Matthew E Mead, Lilian Pereira Silva, Huzefa A Raja, Jacob L Steenwyk, Gustavo H Goldman, Nicholas H Oberlies, Antonis Rokas
PMID: 32047138   DOI: 10.1128/mBio.03361-19

Abstract

is a major opportunistic human pathogen. Multiple traits contribute to
pathogenicity, including its ability to produce specific secondary metabolites, such as gliotoxin. Gliotoxin is known to inhibit the host immune response, and genetic mutants that inactivate gliotoxin biosynthesis (or secondary metabolism in general) attenuate
virulence. The genome of
, a very close nonpathogenic relative of
, contains a biosynthetic gene cluster that is homologous to the
gliotoxin cluster. However,
is not known to produce gliotoxin. To gain further insight into the similarities and differences between the major pathogen
and the nonpathogen
, we examined whether
strain NRRL 181 biosynthesizes gliotoxin and whether the production of secondary metabolites influences the virulence profile of
We found that
biosynthesizes gliotoxin under the same conditions as
However, whereas loss of
, a master regulator of secondary metabolite production (including gliotoxin biosynthesis), has previously been shown to reduce
virulence, we found that
loss (and loss of secondary metabolite production) in
does not influence its virulence. These results suggest that LaeA-regulated secondary metabolites are virulence factors in the genomic and phenotypic background of the major pathogen
but are much less important in the background of the nonpathogen
Understanding the observed spectrum of pathogenicity across closely related pathogenic and nonpathogenic
species will require detailed characterization of their biological, chemical, and genomic similarities and differences.
is a major opportunistic fungal pathogen of humans, but most of its close relatives are nonpathogenic. Why is that so? This important, yet largely unanswered, question can be addressed by examining how
and its close nonpathogenic relatives are similar or different with respect to virulence-associated traits. We investigated whether
, a nonpathogenic close relative of
, can produce gliotoxin, a mycotoxin known to contribute to
virulence. We discovered that the nonpathogenic
produces gliotoxin under the same conditions as those of the major pathogen
However, we also discovered that, in contrast to what has previously been observed in
, the loss of secondary metabolite production in
does not alter its virulence. Our results are consistent with the "cards of virulence" model of opportunistic fungal disease, in which the ability to cause disease stems from the combination ("hand") of virulence factors ("cards") but not from individual factors
.


The Aspergillus fumigatus transcription factor RglT is important for gliotoxin biosynthesis and self-protection, and virulence

Laure N A Ries, Lakhansing Pardeshi, Zhiqiang Dong, Kaeling Tan, Jacob L Steenwyk, Ana Cristina Colabardini, Jaire A Ferreira Filho, Patricia A de Castro, Lilian P Silva, Nycolas W Preite, Fausto Almeida, Leandro J de Assis, Renato A C Dos Santos, Paul Bowyer, Michael Bromley, Rebecca A Owens, Sean Doyle, Marilene Demasi, Diego C R Hernández, Luís Eduardo S Netto, Monica T Pupo, Antonis Rokas, Flavio V Loures, Koon H Wong, Gustavo H Goldman
PMID: 32667960   DOI: 10.1371/journal.ppat.1008645

Abstract

Aspergillus fumigatus is an opportunistic fungal pathogen that secretes an array of immune-modulatory molecules, including secondary metabolites (SMs), which contribute to enhancing fungal fitness and growth within the mammalian host. Gliotoxin (GT) is a SM that interferes with the function and recruitment of innate immune cells, which are essential for eliminating A. fumigatus during invasive infections. We identified a C6 Zn cluster-type transcription factor (TF), subsequently named RglT, important for A. fumigatus oxidative stress resistance, GT biosynthesis and self-protection. RglT regulates the expression of several gli genes of the GT biosynthetic gene cluster, including the oxidoreductase-encoding gene gliT, by directly binding to their respective promoter regions. Subsequently, RglT was shown to be important for virulence in a chemotherapeutic murine model of invasive pulmonary aspergillosis (IPA). Homologues of RglT and GliT are present in eurotiomycete and sordariomycete fungi, including the non-GT-producing fungus A. nidulans, where a conservation of function was described. Phylogenetically informed model testing led to an evolutionary scenario in which the GliT-based resistance mechanism is ancestral and RglT-mediated regulation of GliT occurred subsequently. In conclusion, this work describes the function of a previously uncharacterised TF in oxidative stress resistance, GT biosynthesis and self-protection in both GT-producing and non-producing Aspergillus species.


A microbial metabolite synergizes with endogenous serotonin to trigger

Yen-Chih Chen, Mohammad R Seyedsayamdost, Niels Ringstad
PMID: 33199611   DOI: 10.1073/pnas.2017918117

Abstract

Natural products are a major source of small-molecule therapeutics, including those that target the nervous system. We have used a simple serotonin-dependent behavior of the roundworm
, egg laying, to perform a behavior-based screen for natural products that affect serotonin signaling. Our screen yielded agonists of G protein-coupled serotonin receptors, protein kinase C agonists, and a microbial metabolite not previously known to interact with serotonin signaling pathways: the disulfide-bridged 2,5-diketopiperazine gliotoxin. Effects of gliotoxin on egg-laying behavior required the G protein-coupled serotonin receptors SER-1 and SER-7, and the G
ortholog EGL-30. Furthermore, mutants lacking serotonergic neurons and mutants that cannot synthesize serotonin were profoundly resistant to gliotoxin. Exogenous serotonin restored their sensitivity to gliotoxin, indicating that this compound synergizes with endogenous serotonin to elicit behavior. These data show that a microbial metabolite with no structural similarity to known serotonergic agonists potentiates an endogenous serotonin signal to affect behavior. Based on this study, we suggest that microbial metabolites are a rich source of functionally novel neuroactive molecules.


Interaction of a Novel Zn2Cys6 Transcription Factor DcGliZ with Promoters in the Gliotoxin Biosynthetic Gene Cluster of the Deep-Sea-Derived Fungus

Zi-Lei Huang, Wei Ye, Mu-Zi Zhu, Ya-Li Kong, Sai-Ni Li, Shan Liu, Wei-Min Zhang
PMID: 31905743   DOI: 10.3390/biom10010056

Abstract

Gliotoxin is an important epipolythiodioxopiperazine, which was biosynthesized by the
gene cluster in
. However, the regulatory mechanism of gliotoxin biosynthesis remains unclear. In this study, a novel Zn2Cys6 transcription factor DcGliZ that is responsible for the regulation of gliotoxin biosynthesis from the deep-sea-derived fungus
was identified. DcGliZ was expressed in
and effectively purified from inclusion bodies by refolding. Using electrophoretic mobility shift assay, we demonstrated that purified DcGliZ can bind to g
,
, and
promoter regions in the
cluster. Furthermore, the binding kinetics and affinity of DcGliZ protein with different promoters were measured by surface plasmon resonance assays, and the results demonstrated the significant interaction of DcGliZ with the
and
promoters. These new findings would lay the foundation for the elucidation of future gliotoxin biosynthetic regulation mechanisms in
.


The Role of Zinc in Gliotoxin Biosynthesis of

Hyewon Seo, Suzie Kang, Yong-Sung Park, Cheol-Won Yun
PMID: 31817957   DOI: 10.3390/ijms20246192

Abstract

Zinc performs diverse physiological functions, and virtually all living organisms require zinc as an essential trace element. To identify the detailed function of zinc in fungal pathogenicity, we carried out cDNA microarray analysis using the model system of
, a fungal pathogen. From microarray analysis, we found that the genes involved in gliotoxin biosynthesis were upregulated when zinc was depleted, and the microarray data were confirmed by northern blot analysis. In particular, zinc deficiency upregulated the expression of
, which encodes a Zn2-Cys6 binuclear transcription factor that regulates the expression of the genes required for gliotoxin biosynthesis. The production of gliotoxin was decreased in a manner inversely proportional to the zinc concentration, and the same result was investigated in the absence of
, which is a zinc-dependent transcription activator. Interestingly, we found two conserved ZafA-binding motifs, 5'-CAAGGT-3', in the upstream region of
on the genome and discovered that deletion of the
-binding motifs resulted in loss of ZafA-binding activity; gliotoxin production was decreased dramatically, as demonstrated with a
deletion mutant. Furthermore, mutation of the ZafA-binding motifs resulted in an increase in the conidial killing activity of human macrophage and neutrophil cells, and virulence was decreased in a murine model. Finally, transcriptomic analysis revealed that the expression of
and
was upregulated during phagocytosis by macrophages. Taken together, these results suggest that zinc plays an important role in the pathogenicity of
by regulating gliotoxin production during the phagocytosis pathway to overcome the host defense system.


Targeting Nuclear NOTCH2 by Gliotoxin Recovers a Tumor-Suppressor NOTCH3 Activity in CLL

Rainer Hubmann, Susanne Schnabl, Mohammad Araghi, Christian Schmidl, André F Rendeiro, Martin Hilgarth, Dita Demirtas, Farghaly Ali, Philipp B Staber, Peter Valent, Christoph Zielinski, Ulrich Jäger, Medhat Shehata
PMID: 32570839   DOI: 10.3390/cells9061484

Abstract

NOTCH signaling represents a promising therapeutic target in chronic lymphocytic leukemia (CLL). We compared the anti-neoplastic effects of the nuclear NOTCH2 inhibitor gliotoxin and the pan-NOTCH γ-secretase inhibitor RO4929097 in primary CLL cells with special emphasis on the individual roles of the different NOTCH receptors. Gliotoxin rapidly induced apoptosis in all CLL cases tested, whereas RO4929097 exerted a variable and delayed effect on CLL cell viability. Gliotoxin-induced apoptosis was associated with inhibition of the
(CD23) axis together with concomitant upregulation of the
axis. In contrast, RO4929097 downregulated the
axis and counteracted the spontaneous and gliotoxin-induced apoptosis. On the cell surface, NOTCH3 and CD23 expression were mutually exclusive, suggesting that downregulation of NOTCH2 signaling is a prerequisite for NOTCH3 expression in CLL cells. ATAC-seq confirmed that gliotoxin targeted the canonical NOTCH signaling, as indicated by the loss of chromatin accessibility at the potential NOTCH/CSL site containing the gene regulatory elements. This was accompanied by a gain in accessibility at the NR4A1, NFκB, and ATF3 motifs close to the genes involved in B-cell activation, differentiation, and apoptosis. In summary, these data show that gliotoxin recovers a non-canonical tumor-suppressing NOTCH3 activity, indicating that nuclear NOTCH2 inhibitors might be beneficial compared to pan-NOTCH inhibitors in the treatment of CLL.


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